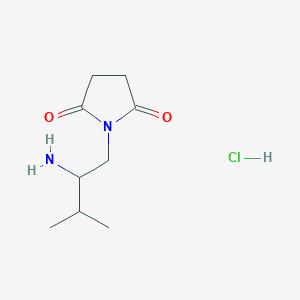![molecular formula C7H10ClN3O2 B1447924 methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423025-47-1](/img/structure/B1447924.png)
methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate
Übersicht
Beschreibung
“Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate” is a chemical compound with the molecular formula C7H10ClN3O2 . It’s a derivative of imidazole, a class of organic compounds that are part of many important biomolecules, such as histidine and the purines .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-1,2,3-triazol-1-yl ring attached to a 2-chloroethyl group and an acetate group. The molecular weight of this compound is 203.63 .Wissenschaftliche Forschungsanwendungen
- Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate is used as an intermediate in the synthesis of other complex molecules . For example, it is used in the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid .
- The method of application involves various organic synthesis techniques, such as nucleophilic substitution reactions .
- The outcome of this application is the successful synthesis of the target molecule, which can be used in further research or drug development .
- Derivatives of methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate have been synthesized and tested for their antibacterial activities .
- The methods of application involve the synthesis of new imidazole ring derivatives comprising 1,3-oxazoline, Schiff’s bases, thiadiazole, oxadiazole and 1,2,4-triazole moieties .
- The results showed that these new compounds exhibited promising antibacterial activities .
- Methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate derivatives have been used in cancer research . For example, RSL3, a derivative of this compound, is an inhibitor of the glutathione (GSH) peroxidase 4 (GPX4), which can inhibit the cysteine/glutamate amino acid transporter system that blocks GSH synthesis .
- The method of application involves the use of these compounds in cell culture experiments to study their effects on cancer cells .
- The results of these studies can provide valuable insights into the mechanisms of cancer cell death and could potentially lead to the development of new cancer treatments .
Organic Chemistry and Drug Synthesis
Antibacterial Research
Cancer Research
- This compound is used as an intermediate in the synthesis of Bilastine , a selective histamine H1 receptor antagonist used for treatment of allergic rhinoconjunctivitis and urticaria .
- The method of application involves various organic synthesis techniques, such as nucleophilic substitution reactions .
- The outcome of this application is the successful synthesis of Bilastine, which can be used in further research or drug development .
- Derivatives of methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate have been synthesized and tested for their acaricidal activities .
- The methods of application involve the synthesis of new phenylpiperazine derivatives .
- The results showed that these new compounds exhibited promising acaricidal activities .
Pharmaceutical Synthesis
Acaricidal Research
- Improved Processes for Preparation of Bilastine
- This compound is used as an intermediate in the synthesis of Bilastine , a selective histamine H1 receptor antagonist used for treatment of allergic rhinoconjunctivitis and urticaria .
- The method of application involves various organic synthesis techniques, such as nucleophilic substitution reactions .
- The outcome of this application is the successful synthesis of Bilastine, which can be used in further research or drug development .
Eigenschaften
IUPAC Name |
methyl 2-[4-(2-chloroethyl)triazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-13-7(12)5-11-4-6(2-3-8)9-10-11/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGVMOXEJHIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
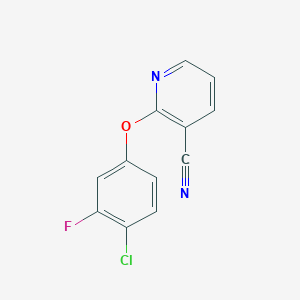
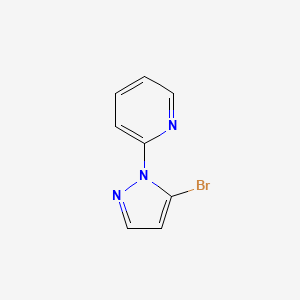
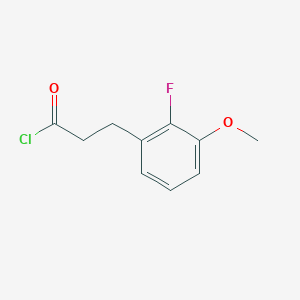
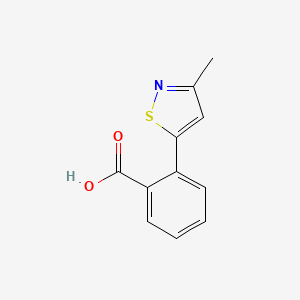

![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
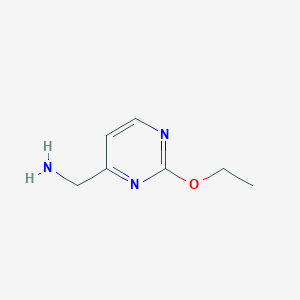
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)
